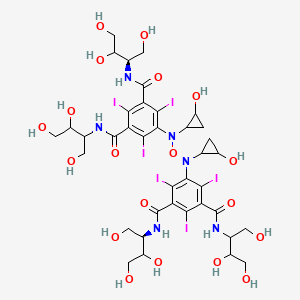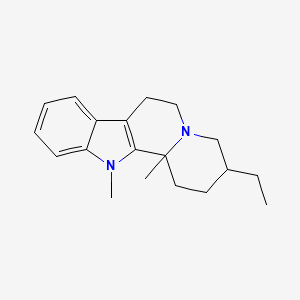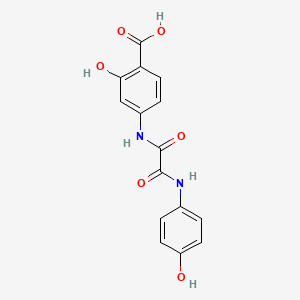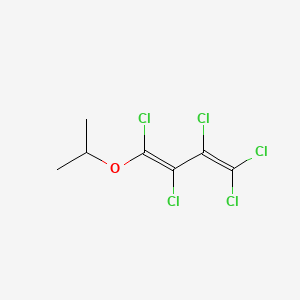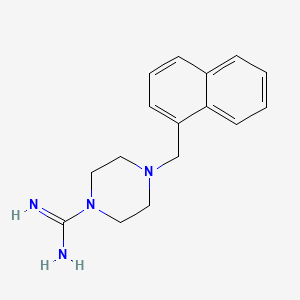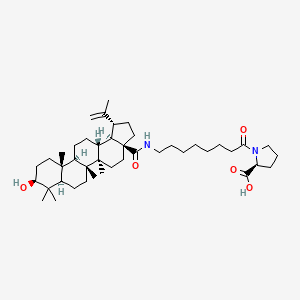
Ancistrocongoline D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ancistrocongoline D is a naphthylisoquinoline alkaloid isolated from the plant Ancistrocladus congolensis . This compound belongs to a unique class of natural products known for their complex structures and significant biological activities. Naphthylisoquinoline alkaloids have been studied for their potential therapeutic applications, including antimalarial, antileishmanial, and antitrypanosomal activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ancistrocongoline D involves several steps, starting from simple aromatic precursors. The key steps include the formation of the naphthalene and isoquinoline moieties, followed by their coupling to form the naphthylisoquinoline structure . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the coupling reactions .
Industrial Production Methods
advancements in synthetic organic chemistry and biotechnological approaches may pave the way for more efficient production methods in the future .
化学反应分析
Types of Reactions
Ancistrocongoline D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the naphthalene or isoquinoline moieties.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce dihydro or tetrahydro derivatives .
科学研究应用
作用机制
The mechanism of action of Ancistrocongoline D involves its interaction with specific molecular targets within the cells of parasites. It is believed to interfere with critical pathways necessary for the survival and proliferation of these parasites . The exact molecular targets and pathways are still under investigation, but its activity against multiple parasitic diseases highlights its potential as a therapeutic agent .
相似化合物的比较
Ancistrocongoline D can be compared with other naphthylisoquinoline alkaloids, such as:
Ancistrolikokines: These compounds share a similar naphthylisoquinoline structure and exhibit comparable biological activities.
Korupensamine A: Another naphthylisoquinoline alkaloid with antimalarial and antitrypanosomal activities.
Mbandakamines: These dimeric naphthylisoquinoline alkaloids also show significant antiprotozoal activities.
This compound stands out due to its unique structural features and specific biological activities, making it a valuable compound for further research and development .
属性
CAS 编号 |
455255-22-8 |
|---|---|
分子式 |
C25H29NO4 |
分子量 |
407.5 g/mol |
IUPAC 名称 |
(1R,3R)-7-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C25H29NO4/c1-13-10-20(29-5)23-17(8-7-9-19(23)28-4)21(13)24-18(27)12-16-11-14(2)26-15(3)22(16)25(24)30-6/h7-10,12,14-15,26-27H,11H2,1-6H3/t14-,15-/m1/s1 |
InChI 键 |
RPYYNECGOSGRFR-HUUCEWRRSA-N |
手性 SMILES |
C[C@@H]1CC2=CC(=C(C(=C2[C@H](N1)C)OC)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O |
规范 SMILES |
CC1CC2=CC(=C(C(=C2C(N1)C)OC)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


